Structural Differentiation from the Closest Disclosed KDR Inhibitor Analog
The most structurally proximate publicly disclosed analog with quantitative kinase data is N-{4-phenyl-2-[5-(thiophen-3-yl)pyridin-3-yl]-1,3-oxazol-5-yl}acetamide (BDBM5312), which inhibits KDR (VEGFR2) with an IC50 of 186 nM [1]. The target compound replaces the central oxazole ring with a simple acetamide linkage and substitutes the 4-phenyl group with a 2-methoxyphenoxy moiety. This eliminates the planar, π-stacking oxazole while introducing a rotatable ether oxygen capable of acting as a hydrogen-bond acceptor. In the related CHK2 inhibitor series (5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines), analogous 5-(thiophen-3-yl)pyridin-3-yl substitution variants showed IC50 shifts of >10-fold depending on the pendant amide substituent [2]. No direct head-to-head experimental comparison involving the target compound is available in the public domain.
| Evidence Dimension | Structural scaffold and KDR (VEGFR2) inhibitory potency |
|---|---|
| Target Compound Data | No quantitative KDR IC50 publicly available |
| Comparator Or Baseline | N-{4-phenyl-2-[5-(thiophen-3-yl)pyridin-3-yl]-1,3-oxazol-5-yl}acetamide; IC50 = 186 nM against KDR |
| Quantified Difference | Cannot be calculated; structural difference is qualitative (oxazole vs. acetamide linker; 4-phenyl vs. 2-methoxyphenoxy terminal group) |
| Conditions | KDR inhibition assay: activated KDR, [gamma-33P] ATP, poly-Glu/Tyr substrate, kinase buffer pH 7.4, 2°C, 15 min incubation (comparator data only) |
Why This Matters
A procurement decision based solely on the thiophen-pyridine core would ignore the critical linker and terminal-group determinants of kinase selectivity; the target compound's 2-methoxyphenoxyacetamide architecture is structurally distinct from any analog with published potency data, making direct potency extrapolation unreliable.
- [1] BindingDB Entry BDBM5312. N-{4-phenyl-2-[5-(thiophen-3-yl)pyridin-3-yl]-1,3-oxazol-5-yl}acetamide. KDR IC50 = 186 nM. View Source
- [2] Hilton, S. et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorg. Med. Chem., 18(2), 707–718. Reports >10-fold IC50 shifts with substitution variation on the 5-(hetero)aryl-3-carboxamidophenyl scaffold. View Source
